
7-chloro-N-(2,3-difluorobenzyl)-4-quinazolinamine
Vue d'ensemble
Description
7-Chloro-N-(2,3-difluorobenzyl)-4-quinazolinamine is an organic compound belonging to the quinazolinamine family. It is a white crystalline solid that is slightly soluble in water and has the chemical formula C14H10ClF2N4. Its molecular weight is 305.7 g/mol. 7-Chloro-N-(2,3-difluorobenzyl)-4-quinazolinamine has a variety of applications in the fields of chemistry, biochemistry and medicine.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 7-chloro-N-(2,3-difluorobenzyl)-4-quinazolinamine involves the reaction of 7-chloro-4-quinazolinamine with 2,3-difluorobenzyl chloride in the presence of a base to form the desired product.
Starting Materials
7-chloro-4-quinazolinamine, 2,3-difluorobenzyl chloride, Base (e.g. NaOH, KOH)
Reaction
Step 1: Dissolve 7-chloro-4-quinazolinamine in a suitable solvent (e.g. DMF, DMSO), Step 2: Add a base (e.g. NaOH, KOH) to the solution and stir for a few minutes, Step 3: Add 2,3-difluorobenzyl chloride to the solution and stir for several hours at room temperature or under reflux, Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate), Step 5: Purify the product by recrystallization or column chromatography
Mécanisme D'action
7-Chloro-N-(2,3-difluorobenzyl)-4-quinazolinamine has been shown to act on the cell cycle, by blocking the activity of certain enzymes involved in cell division. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of nucleic acids, which may lead to the inhibition of tumor cell growth.
Effets Biochimiques Et Physiologiques
7-Chloro-N-(2,3-difluorobenzyl)-4-quinazolinamine has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of nucleic acids, which may lead to the inhibition of tumor cell growth. It has also been shown to have anti-inflammatory effects, and to have potential therapeutic effects for the treatment of Alzheimer’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
7-Chloro-N-(2,3-difluorobenzyl)-4-quinazolinamine has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize. Additionally, it is relatively stable and has a low toxicity profile. However, it is not a potent anti-cancer drug, and its mechanism of action is not yet fully understood.
Orientations Futures
Several potential future directions for the use of 7-Chloro-N-(2,3-difluorobenzyl)-4-quinazolinamine have been proposed. These include further research into its potential use as an anti-cancer drug, as well as its potential use as an anti-inflammatory agent. Additionally, further research into its potential use as a therapeutic agent for the treatment of Alzheimer’s disease is needed. Additionally, further research into its mechanism of action and its biochemical and physiological effects is needed. Finally, further research into its potential toxicity and its potential interactions with other drugs is needed.
Applications De Recherche Scientifique
7-Chloro-N-(2,3-difluorobenzyl)-4-quinazolinamine has been studied for its potential application in the fields of chemistry, biochemistry and medicine. In particular, it has been studied for its potential as a novel anti-cancer drug. It has also been studied for its potential as an anti-inflammatory agent and as a potential therapeutic agent for the treatment of Alzheimer’s disease.
Propriétés
IUPAC Name |
7-chloro-N-[(2,3-difluorophenyl)methyl]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF2N3/c16-10-4-5-11-13(6-10)20-8-21-15(11)19-7-9-2-1-3-12(17)14(9)18/h1-6,8H,7H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIRSCRJAQXPSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CNC2=NC=NC3=C2C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101327262 | |
| Record name | 7-chloro-N-[(2,3-difluorophenyl)methyl]quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666102 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
7-chloro-N-[(2,3-difluorophenyl)methyl]quinazolin-4-amine | |
CAS RN |
477861-87-3 | |
| Record name | 7-chloro-N-[(2,3-difluorophenyl)methyl]quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-cyanocyclohexyl)-N-methyl-2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide](/img/structure/B2783718.png)
![3-methyl-4-oxo-1-phenyl-N-(2-(trifluoromethyl)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2783720.png)
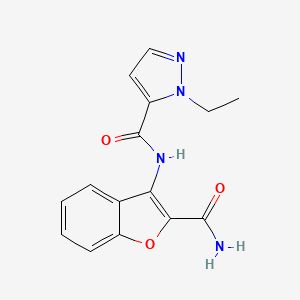
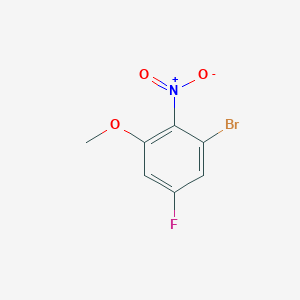
![2-Methyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2783726.png)
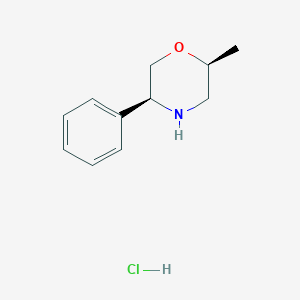
![3-(Methylthio)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2783728.png)
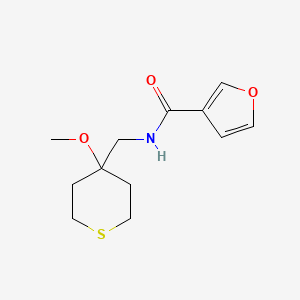
![{[2-(Trifluoromethyl)phenyl]carbamoyl}methyl quinoline-2-carboxylate](/img/structure/B2783730.png)
![N-benzyl-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2783731.png)
![5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B2783732.png)
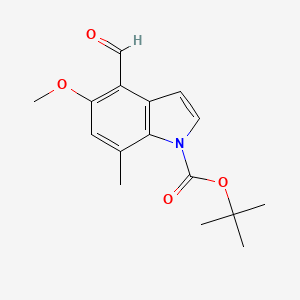
![(1R,5S)-8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2783735.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide](/img/structure/B2783736.png)